molecular formula C16H17ClN2O4S B2522543 3-(1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1787881-77-9

3-(1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2522543
CAS No.: 1787881-77-9
M. Wt: 368.83
InChI Key: NTEUCIYCRHJEFA-UHFFFAOYSA-N
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Description

3-(1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H17ClN2O4S and its molecular weight is 368.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

  • Research has demonstrated the synthesis of thiazolidine-2,4-dione derivatives and their evaluation against various cancer cell lines. For instance, the anticancer activity of N-substituted indole derivatives, which share a structural relation with the compound , has been assessed for their potency against the MCF-7 human breast cancer cell line, indicating potential applications in cancer therapy (Kumar & Sharma, 2022).

Antimicrobial and Antifungal Properties

  • Studies have synthesized and tested thiazolidine-2,4-dione derivatives for antimicrobial activities. For example, compounds displaying inhibitory activities against pathogenic strains of Gram-positive and Gram-negative bacteria, as well as antifungal activities, highlight their potential as antimicrobial agents (Stana et al., 2014).

Hypoglycemic Activity

  • The design and synthesis of thiazolidine-2,4-dione derivatives have been directed towards exploring their antidiabetic properties. These compounds have been evaluated for their hypoglycemic activity in vivo, suggesting their utility in managing diabetes (Oguchi et al., 2000).

Antihyperglycemic Studies

  • Further research has focused on designing, synthesizing, and assessing the antihyperglycemic effects of thiazolidine-2,4-dione derivatives. These studies include docking simulations to understand their interactions with biological targets, underlining their potential in antidiabetic therapy (Gutiérrez-Hernández et al., 2019).

DNA Topoisomerase I Inhibition and Apoptosis Induction

  • Thiazolidine derivatives have been evaluated for their ability to inhibit DNA topoisomerase I activity and induce apoptosis in tumor cells, offering insights into their mechanism of action against cancer (Barros et al., 2013).

Biochemical Analysis

Biochemical Properties

3-(1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as serine/threonine-protein kinase B-raf, which is involved in cell signaling pathways . Additionally, it interacts with decapping scavenger enzymes that catalyze the cleavage of residual cap structures following mRNA degradation . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of tryptase, a major neutral protease present in mast cells, which plays a role in innate immunity . By altering the activity of such enzymes, the compound can impact cell signaling and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity and altering biochemical pathways. For example, its interaction with serine/threonine-protein kinase B-raf leads to the inhibition of this enzyme, thereby affecting downstream signaling pathways . Additionally, the compound’s structure allows it to form stable complexes with target proteins, further modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites . These metabolic processes can influence the compound’s activity and its effects on cellular function. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These processes determine the compound’s bioavailability and its ability to exert its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals influence the compound’s localization, affecting its ability to modulate cellular processes.

Properties

IUPAC Name

3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-23-13-3-2-10(17)8-12(13)15(21)18-6-4-11(5-7-18)19-14(20)9-24-16(19)22/h2-3,8,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEUCIYCRHJEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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